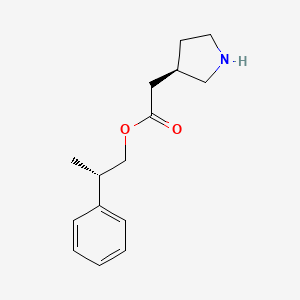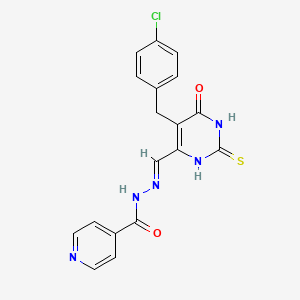
N'-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide is a complex organic compound known for its diverse applications in medicinal chemistry and agrochemicals. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a thioxo group, and a tetrahydropyrimidinyl group, making it a subject of interest for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with thiourea to form the intermediate 5-(4-chlorobenzyl)-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-one. This intermediate is then reacted with isonicotinohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols. Substitution reactions can introduce various alkyl or halogen groups, leading to a range of derivatives with different properties.
Aplicaciones Científicas De Investigación
N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals, such as insecticides and fungicides.
Mecanismo De Acción
The mechanism of action of N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound shares a similar chlorobenzyl group and exhibits comparable biological activities.
Indole derivatives: These compounds also possess diverse biological activities and are used in various medicinal applications.
Uniqueness
N’-((5-(4-Chlorobenzyl)-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methylene)isonicotinohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
31349-14-1 |
|---|---|
Fórmula molecular |
C18H14ClN5O2S |
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
N-[(E)-[5-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-pyrimidin-6-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H14ClN5O2S/c19-13-3-1-11(2-4-13)9-14-15(22-18(27)23-17(14)26)10-21-24-16(25)12-5-7-20-8-6-12/h1-8,10H,9H2,(H,24,25)(H2,22,23,26,27)/b21-10+ |
Clave InChI |
UMGQCEOLXHHHQS-UFFVCSGVSA-N |
SMILES isomérico |
C1=CC(=CC=C1CC2=C(NC(=S)NC2=O)/C=N/NC(=O)C3=CC=NC=C3)Cl |
SMILES canónico |
C1=CC(=CC=C1CC2=C(NC(=S)NC2=O)C=NNC(=O)C3=CC=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Methanesulfonyl)methyl]-5-methoxy-1,3,4-thiadiazol-2(3H)-one](/img/structure/B12905464.png)
![2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethan-1-ol](/img/structure/B12905477.png)
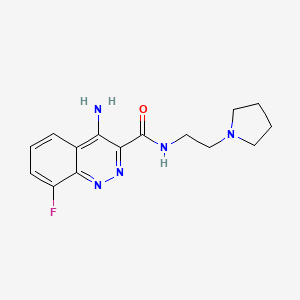
![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
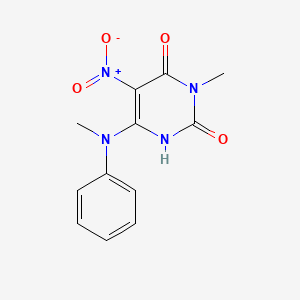
![1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B12905492.png)
![Ethyl 6-{[(furan-2-yl)methyl]amino}-6-oxohexanoate](/img/structure/B12905494.png)
![N-{4-[5-(2,2-Dicyanoethenyl)furan-2-sulfonyl]phenyl}acetamide](/img/structure/B12905499.png)
![5,6-Dimethyl-2-[3-(methylsulfanyl)propyl]pyrimidin-4(1H)-one](/img/structure/B12905506.png)
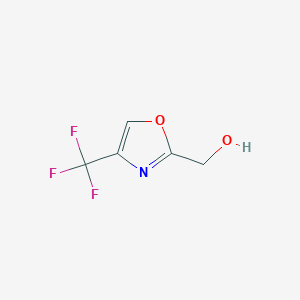
![3,4,4,8-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12905523.png)
![6-(4-Nitrophenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12905525.png)
![7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-](/img/structure/B12905528.png)
